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Compound of Interest

Compound Name:
3-Phenyl-1,1,1-Trifluoropropan-2-

One

Cat. No.: B1581436 Get Quote

1,1,1-Trifluoro-3-phenyl-2-propanone, also known as benzyl trifluoromethyl ketone, is a

fluorinated organic compound of significant interest to researchers in medicinal chemistry and

organic synthesis. Its structure, featuring a reactive carbonyl group flanked by a benzyl group

and a highly electron-withdrawing trifluoromethyl (CF₃) group, imparts unique chemical

properties that are exploited in various scientific applications.

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug

development to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The

trifluoromethyl ketone (TFK) functional group is particularly noteworthy. TFKs are potent

inhibitors of a wide range of enzymes, especially serine hydrolases like carboxylesterases and

proteases.[3] They act as transition-state analogs, mimicking the tetrahedral intermediate

formed during the hydrolysis of ester or amide bonds.[4] This allows them to form a reversible,

yet stable, covalent bond with the catalytic serine residue in the enzyme's active site, leading to

effective inhibition.[3] This guide provides a comprehensive overview of the fundamental

characteristics, synthesis, reactivity, and applications of C₆H₅CH₂COCF₃, grounded in

established scientific principles and methodologies.

Caption: Chemical structure of 1,1,1-Trifluoro-3-phenyl-2-propanone.

PART 1: Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of

C₆H₅CH₂COCF₃ are confirmed through a combination of physical property measurements and
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spectroscopic analysis.

Core Physical Properties
The macroscopic properties of a compound are direct reflections of its molecular structure. The

key physical data for C₆H₅CH₂COCF₃ are summarized below.

Property Value Source

IUPAC Name
1,1,1-trifluoro-3-phenylpropan-

2-one
PubChem[5]

CAS Number 350-92-5 Sigma-Aldrich

Molecular Formula C₉H₇F₃O PubChem[5]

Molecular Weight 188.15 g/mol PubChem[5]

Appearance
Clear colorless to light yellow

liquid
Echemi[6]

Density 1.22 g/mL at 25 °C Sigma-Aldrich

Boiling Point 51-52 °C at 2 mmHg Sigma-Aldrich

Refractive Index n20/D 1.444 Sigma-Aldrich

Flash Point 33 °C (91.4 °F) - closed cup Sigma-Aldrich

Spectroscopic Fingerprint for Structural Elucidation
Spectroscopic methods provide unambiguous confirmation of a molecule's structure by probing

the interactions of its atoms and bonds with electromagnetic radiation. For a compound like

C₆H₅CH₂COCF₃, a combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and

Mass Spectrometry (MS) is essential.
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Analytical Workflow
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Caption: Standard analytical workflow for structural confirmation.

Infrared (IR) Spectroscopy: This technique is ideal for identifying functional groups. The IR

spectrum of C₆H₅CH₂COCF₃ is dominated by a strong, sharp absorption band for the ketone

carbonyl (C=O) stretch, typically appearing around 1750-1770 cm⁻¹. The high wavenumber

is due to the inductive electron-withdrawing effect of the adjacent CF₃ group. Strong bands

corresponding to C-F stretches will also be prominent in the 1100-1300 cm⁻¹ region.

Aromatic C-H stretches appear just above 3000 cm⁻¹, while aromatic C=C stretches are

visible in the 1450-1600 cm⁻¹ range.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed

structural map.

¹H NMR: The spectrum will show two main signals. The five aromatic protons on the

phenyl ring will appear as a complex multiplet in the δ 7.2-7.4 ppm region. The two

benzylic protons (-CH₂-) will appear as a singlet around δ 3.8-4.0 ppm. The downfield shift

is due to the proximity of the electron-withdrawing carbonyl group.
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¹⁹F NMR: This spectrum provides a simple and clear confirmation of the CF₃ group,

showing a sharp singlet, as there are no adjacent fluorine or hydrogen atoms to cause

splitting.

¹³C NMR: Key signals include the carbonyl carbon (~190-195 ppm, appearing as a quartet

due to coupling with the three fluorine atoms), the carbon of the CF₃ group (~115-120

ppm, also a quartet with a large C-F coupling constant), the benzylic carbon (~45-50 ppm),

and several signals for the aromatic carbons between 125-135 ppm.

Mass Spectrometry (MS): MS provides the molecular weight and information about the

molecule's stability and fragmentation. The molecular ion peak (M⁺) should be observed at

m/z = 188. Common fragmentation patterns would include the loss of the CF₃ group (m/z =

119, corresponding to the C₆H₅CH₂CO⁺ fragment) and the formation of the stable benzyl

cation (C₆H₅CH₂⁺) at m/z = 91.

PART 2: Synthesis, Reactivity, and Core
Applications
The utility of C₆H₅CH₂COCF₃ stems from its synthetic accessibility and the predictable

reactivity of its trifluoromethyl ketone core.

Synthetic Methodology: Trifluoromethylation of Esters
While several routes exist, a modern and efficient method for synthesizing trifluoromethyl

ketones involves the direct nucleophilic trifluoromethylation of esters.[4] One such protocol

utilizes fluoroform (HCF₃), a readily available and inexpensive greenhouse gas, as the

trifluoromethyl source.[4]

Reaction Scheme:
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Caption: Synthesis via nucleophilic trifluoromethylation of an ester.

Experimental Protocol: Synthesis from Methyl Phenylacetate[4] Causality: This protocol

leverages the strong base potassium bis(trimethylsilyl)amide (KHMDS) to deprotonate

fluoroform, generating a highly nucleophilic "naked" trifluoromethyl anion (CF₃⁻). This anion

readily attacks the electrophilic carbonyl carbon of the methyl phenylacetate ester. The reaction

is performed at low temperature (-40 °C) to maintain the stability of the trifluoromethyl anion.

Triglyme is used as a solvent due to its ability to chelate the potassium cation, enhancing the

nucleophilicity of the CF₃⁻ anion.

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar,

a thermometer, a gas inlet, and a septum is purged with argon.

Reagents: The flask is charged with methyl phenylacetate (1.0 equiv) and anhydrous

triglyme.

Cooling: The solution is cooled to -40 °C using an appropriate cooling bath (e.g.,

acetonitrile/dry ice).

Base Addition: Potassium bis(trimethylsilyl)amide (KHMDS) (approx. 1.5-2.0 equiv) is added

portion-wise, ensuring the internal temperature does not rise significantly.
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Trifluoromethylation: Fluoroform (HCF₃) gas is bubbled through the solution at a steady rate

while maintaining the temperature at -40 °C. The reaction progress is monitored by thin-layer

chromatography (TLC) or GC-MS.

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a

saturated aqueous solution of ammonium chloride (NH₄Cl).

Extraction & Purification: The mixture is allowed to warm to room temperature, and the

product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then

purified by flash column chromatography on silica gel to yield pure 1,1,1-trifluoro-3-phenyl-2-

propanone.

Chemical Reactivity and Mechanistic Insights
The reactivity of C₆H₅CH₂COCF₃ is dominated by the highly electrophilic nature of its carbonyl

carbon. The strong inductive effect of the three fluorine atoms makes this carbon an excellent

target for nucleophiles.

Nucleophilic Addition: It readily undergoes addition reactions with a variety of nucleophiles

(e.g., organometallics, amines, thiols) to form trifluoromethyl-substituted alcohols and related

structures.[8] This serves as a key step in building more complex fluorinated molecules.[1]

Enzyme Inhibition: As previously mentioned, its primary application in drug development is

as an enzyme inhibitor.[3] The ketone is attacked by the hydroxyl group of a catalytic serine

residue in the active site of an enzyme. This forms a stable, tetrahedral hemiketal

intermediate that mimics the transition state of substrate hydrolysis, effectively blocking the

enzyme's catalytic activity.[3][4]
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Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.

Applications in Drug Discovery and Synthesis
Probing Enzyme Mechanisms: Due to their potent and often reversible inhibitory activity,

TFKs like C₆H₅CH₂COCF₃ are invaluable tools for studying the function and mechanism of

carboxylesterases and other serine hydrolases, which are involved in drug metabolism and

lipid homeostasis.[3]

Lead Compound Development: The TFK scaffold is a key component in the design of

therapeutic agents. While broad-spectrum inhibitors exist, current research focuses on

modifying the non-fluorinated portion of the molecule (the benzyl group in this case) to

achieve selectivity for specific enzyme isoforms, which is crucial for minimizing off-target

effects in potential drugs.[3]

Synthetic Building Block: It serves as a versatile precursor for creating compounds with a

benzylic trifluoromethyl group, a motif found in numerous pharmaceuticals.[1] For example,

deoxygenative functionalization reactions can convert the ketone into a wide array of other

functional groups, providing access to diverse chemical libraries for screening.[1]

PART 3: Safety and Handling
Proper handling is critical due to the compound's chemical properties. C₆H₅CH₂COCF₃ is a

flammable liquid and requires appropriate safety precautions.
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GHS Information Details Source

Pictogram GHS02 (Flame) Sigma-Aldrich

Signal Word Warning Sigma-Aldrich

Hazard Statement
H226: Flammable liquid and

vapor
Sigma-Aldrich

Precautionary Statements
P210, P233, P240, P241,

P242, P243
Sigma-Aldrich

Recommended Handling Procedures:

Ventilation: Always handle in a well-ventilated fume hood.

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Use non-sparking tools.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a flame-retardant lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated

for flammable liquids.

Conclusion
1,1,1-Trifluoro-3-phenyl-2-propanone is more than a simple organic molecule; it is a powerful

tool and versatile building block for chemists and pharmacologists. Its defining feature—the

electrophilic trifluoromethyl ketone—provides a reliable anchor for inhibiting critical enzymes

and a reactive handle for advanced organic synthesis. A thorough understanding of its

physicochemical properties, spectroscopic signature, and chemical reactivity is essential for

any researcher aiming to leverage its unique characteristics in the pursuit of novel therapeutics

and innovative chemical methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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